ZY-2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

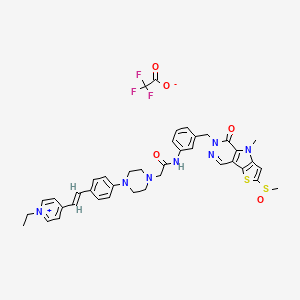

C40H40F3N7O5S2 |

|---|---|

分子量 |

819.9 g/mol |

IUPAC名 |

2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C38H39N7O3S2.C2HF3O2/c1-4-42-16-14-28(15-17-42)9-8-27-10-12-31(13-11-27)44-20-18-43(19-21-44)26-34(46)40-30-7-5-6-29(22-30)25-45-38(47)36-32(24-39-45)37-33(41(36)2)23-35(49-37)50(3)48;3-2(4,5)1(6)7/h5-17,22-24H,4,18-21,25-26H2,1-3H3;(H,6,7) |

InChIキー |

IUHYGXNUUJNDOP-UHFFFAOYSA-N |

異性体SMILES |

CC[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N3CCN(CC3)CC(=O)NC4=CC=CC(=C4)CN5C(=O)C6=C(C=N5)C7=C(N6C)C=C(S7)S(=O)C.C(=O)(C(F)(F)F)[O-] |

正規SMILES |

CC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N3CCN(CC3)CC(=O)NC4=CC=CC(=C4)CN5C(=O)C6=C(C=N5)C7=C(N6C)C=C(S7)S(=O)C.C(=O)(C(F)(F)F)[O-] |

製品の起源 |

United States |

Foundational & Exploratory

ZY-2: A Dual HDAC and Proteasome Inhibitor - A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZY-2 is a potent, novel small molecule engineered as a dual inhibitor of Histone Deacetylases (HDACs) and the proteasome. This dual-action mechanism presents a promising strategy to overcome drug resistance in cancers, particularly in multiple myeloma (MM), where resistance to proteasome inhibitors like bortezomib is a significant clinical challenge. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction

The ubiquitin-proteasome system (UPS) and histone deacetylases (HDACs) are critical regulators of cellular protein homeostasis and gene expression, respectively. Their dysregulation is a hallmark of many cancers. Proteasome inhibitors, such as bortezomib, have shown clinical efficacy but are often limited by the development of resistance. A key mechanism of this resistance involves the aggresome pathway, an alternative route for the clearance of misfolded proteins that is dependent on HDAC6. By simultaneously targeting both the proteasome and HDACs, dual inhibitors like this compound aim to block both major protein degradation pathways, leading to an overwhelming accumulation of toxic polyubiquitinated proteins and triggering robust apoptotic cell death, even in resistant cancer cells.

Core Mechanism of Action: Dual Inhibition of Proteasome and HDAC

This compound is designed to concurrently inhibit the catalytic activity of the 26S proteasome and histone deacetylases.

-

Proteasome Inhibition: this compound targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. This blockade prevents the degradation of polyubiquitinated proteins, which are crucial for the regulation of the cell cycle, apoptosis, and signaling pathways. The accumulation of these proteins leads to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR).

-

HDAC Inhibition: this compound exhibits inhibitory activity against HDACs, with a notable effect on HDAC6. HDAC6 is a cytoplasmic enzyme that plays a critical role in the aggresome pathway by facilitating the transport of misfolded protein aggregates along microtubules for lysosomal degradation. Inhibition of HDAC6 by this compound disrupts this alternative protein clearance mechanism.

The synergistic effect of this compound stems from this dual blockade. When the proteasome is inhibited, cancer cells can compensate by upregulating the aggresome pathway to clear the accumulating toxic proteins. However, by simultaneously inhibiting HDAC6, this compound shuts down this escape route, leading to a lethal level of cellular stress and apoptosis.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated in various multiple myeloma cell lines, demonstrating its high potency.

| Cell Line | Description | This compound IC₅₀ (nM) |

| RPMI-8226 | Multiple Myeloma | 6.66 |

| U266 | Multiple Myeloma | 4.31 |

| KM3 | Multiple Myeloma | 10.1 |

| KM3/BTZ | Bortezomib-resistant MM | 8.98 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Signaling Pathways Modulated by this compound

The dual inhibitory action of this compound impacts several critical signaling pathways that govern cell survival, proliferation, and apoptosis.

The NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, including multiple myeloma, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Proteasome inhibitors like bortezomib were initially thought to inhibit NF-κB by preventing the degradation of its inhibitor, IκBα. However, resistance can emerge through NF-κB pathways that are independent of the proteasome. Dual inhibition by this compound can more effectively suppress NF-κB activity, contributing to its efficacy in bortezomib-resistant cells.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is common in cancer and is a known mechanism of resistance to chemotherapy. HDAC inhibitors have been shown to downregulate key components of this pathway, including Akt. By inhibiting both HDACs and the proteasome, this compound can lead to a more profound and sustained inhibition of the PI3K/Akt/mTOR pathway, thereby reducing cancer cell survival and proliferation.

The Unfolded Protein Response (UPR) and Apoptosis

By blocking the two primary pathways for clearing misfolded proteins, this compound induces significant ER stress, leading to the activation of the Unfolded Protein Response (UPR). While the initial phase of the UPR is a pro-survival response, sustained and overwhelming ER stress, as induced by this compound, triggers the apoptotic arm of the UPR. This involves the activation of pro-apoptotic proteins such as CHOP and the caspase cascade, ultimately leading to programmed cell death.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. Specific details may need to be optimized for different cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Multiple myeloma cell lines (e.g., RPMI-8226, U266)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) in triplicate for the desired time (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

6-well plates

-

Multiple myeloma cell lines

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.

-

Add PI staining solution and incubate for 15 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis for Apoptosis and Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against PARP, cleaved caspase-3, p-Akt, Akt, IκBα, NF-κB p65, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the indicated times and concentrations.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

HDAC and Proteasome Activity Assays

These are biochemical assays to measure the enzymatic activity of HDACs and the proteasome.

Materials:

-

Fluorogenic substrates for HDACs (e.g., Boc-Lys(Ac)-AMC) and proteasome (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

Assay buffer

-

Cell lysates or purified enzymes

-

This compound

-

Fluorometric microplate reader

Procedure:

-

Prepare cell lysates or use purified enzymes.

-

In a 96-well plate, add the cell lysate/enzyme, assay buffer, and varying concentrations of this compound.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

Calculate the percentage of inhibition of enzyme activity compared to the untreated control.

Conclusion

This compound represents a promising therapeutic agent with a potent dual-inhibitory mechanism of action against HDACs and the proteasome. By simultaneously blocking two major protein degradation pathways, this compound effectively induces overwhelming cellular stress and apoptosis, particularly in cancer cells that have developed resistance to single-agent proteasome inhibitors. The ability of this compound to modulate key signaling pathways such as NF-κB and PI3K/Akt/mTOR further underscores its potential as a robust anti-cancer therapeutic. The experimental protocols and pathway analyses provided in this guide offer a framework for the continued investigation and development of this compound and other dual-target inhibitors in oncology.

Unveiling the Role of Polysaccharides in Intestinal Barrier Function: A Technical Guide

Disclaimer: No specific information could be found for a polysaccharide designated as "ZY-2." The following technical guide provides a comprehensive overview of the effects of various well-researched polysaccharides on intestinal barrier function, drawing upon established scientific literature. This guide is intended to serve as a detailed resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of polysaccharides in maintaining and restoring intestinal integrity.

The intestinal barrier is a complex, multi-layered system that plays a crucial role in maintaining gut homeostasis by preventing the translocation of harmful substances from the gut lumen into the systemic circulation. Polysaccharides, a class of bioactive macromolecules derived from natural sources, have garnered significant attention for their ability to modulate and enhance intestinal barrier function.[1][2][3] This guide delves into the mechanisms of action, experimental validation, and key signaling pathways involved in the protective effects of polysaccharides on the intestinal epithelium.

Mechanisms of Action: How Polysaccharides Fortify the Intestinal Barrier

Polysaccharides exert their beneficial effects on the intestinal barrier through a multi-pronged approach, encompassing the enhancement of physical barrier components, modulation of the gut microbiota, and regulation of inflammatory responses.

Reinforcement of the Physical Barrier: Tight Junctions

The physical barrier of the intestine is primarily maintained by a single layer of epithelial cells sealed by intricate protein complexes known as tight junctions (TJs).[4] These junctions, composed of transmembrane proteins like occludin and claudins, and scaffolding proteins such as Zonula occludens-1 (ZO-1), regulate paracellular permeability.[4] Several studies have demonstrated that polysaccharides can significantly enhance the expression and proper localization of these TJ proteins. For instance, polysaccharides from Ommastrephes bartrami ink have been shown to increase the mRNA and protein levels of Occludin, ZO-1, and E-cadherin in a mouse model of chemotherapy-induced intestinal injury.[5] Similarly, polysaccharides from Bacillus thuringiensis have been observed to upregulate the expression of ZO-1, Occludin, and Claudin-3 in a colitis model.[6] This upregulation of TJ proteins leads to a "tighter" epithelial barrier, reducing the passage of unwanted luminal contents.

Modulation of the Gut Microbiota

The gut microbiota plays a pivotal role in maintaining intestinal barrier integrity.[2] Polysaccharides, being largely indigestible by human enzymes, serve as prebiotics that promote the growth of beneficial bacteria.[3][7] For example, polysaccharides from Zingiber striolatum have been shown to increase the abundance of beneficial bacteria like Akkermansia, Lactobacillus, and Bacteroides in obese mice.[8][9] These beneficial microbes ferment polysaccharides to produce short-chain fatty acids (SCFAs), such as butyrate, which serve as a primary energy source for colonocytes and have been shown to enhance barrier function.[10][11] Butyrate can induce the expression of TJ proteins and promote the secretion of mucus, which forms a protective layer over the epithelium.[10][12]

Anti-inflammatory Effects

Chronic inflammation is a key driver of intestinal barrier dysfunction. Polysaccharides have demonstrated potent anti-inflammatory properties.[13] They can inhibit the activation of pro-inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) pathway.[12][14][15] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, can activate this pathway, leading to the production of inflammatory cytokines like TNF-α and IL-6, which can disrupt TJ integrity.[16] Polysaccharides can downregulate the expression of TLR4 and inhibit the subsequent inflammatory cascade, thereby protecting the intestinal barrier from inflammatory damage.[14][15]

Quantitative Data on Polysaccharide Effects

The following tables summarize quantitative data from various studies, illustrating the impact of different polysaccharides on key markers of intestinal barrier function.

Table 1: Effect of Polysaccharides on Tight Junction Protein Expression

| Polysaccharide Source | Model | Tight Junction Protein | Method | Result | Reference |

| Ommastrephes bartrami ink | Cyclophosphamide-induced mice | Occludin, ZO-1, E-cadherin | Western Blot, IHC | Increased protein expression | [5] |

| Bacillus thuringiensis BPS-2 | DSS-induced colitis mice | ZO-1, Occludin, Claudin-3 | IHC, Western Blot | Increased protein expression | [6] |

| Lycium barbarum | TNF-α-induced Caco-2 cells | Occludin | Western Blot | Restored protein expression | [17] |

| Morus alba | LPS-challenged mice | ZO-1, Occludin | mRNA analysis | Increased mRNA levels | [14] |

| Scutellaria baicalensis | DSS-induced colitis mice | ZO-1, Occludin | Not specified | Increased expression | [10] |

Table 2: Effect of Polysaccharides on Gut Microbiota Composition

| Polysaccharide Source | Model | Key Microbial Changes | Method | Reference |

| Zingiber striolatum | High-fat diet mice | ↑ Akkermansia, Lactobacillus, Bacteroides | 16S rRNA sequencing | [8][9] |

| Ganoderma lucidum | DSS-induced colitis mice | Regulation of gut flora | Not specified | [18] |

| Polygonatum sibiricum | Not specified | Promotes beneficial bacteria | Review | [12] |

| Gracilaria lemaneiformis | DSS-induced colitis mice | ↑ Butyrate-producing bacteria | 16S rRNA sequencing | [10] |

| Tremella fuciformis | DSS-induced UC mice | Improved dysbiosis | Not specified | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of intestinal barrier function. The following sections provide outlines for key experimental protocols.

Measurement of Transepithelial Electrical Resistance (TEER)

TEER is a widely used method to assess the integrity of epithelial cell monolayers in vitro.[19] A higher TEER value indicates a less permeable barrier.

Protocol Outline:

-

Cell Culture: Culture epithelial cells (e.g., Caco-2) on semipermeable filter inserts until a confluent monolayer is formed.[19]

-

Instrumentation: Use an epithelial voltohmmeter with "chopstick" electrodes (e.g., EVOM2).[20][21]

-

Measurement:

-

Calculation: Subtract the resistance of the blank filter from the resistance of the cell monolayer and multiply by the surface area of the filter to obtain the TEER value in Ω·cm².[20]

Western Blot Analysis of Tight Junction Proteins

Western blotting is used to quantify the expression levels of specific proteins, such as occludin, claudins, and ZO-1.[22][23]

Protocol Outline:

-

Protein Extraction: Lyse cells or tissues to extract total protein.[24]

-

Protein Quantification: Determine the protein concentration of each sample.[25]

-

Gel Electrophoresis: Separate proteins by size using SDS-PAGE.[22][23]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[22][23]

-

Blocking: Block non-specific binding sites on the membrane.[22]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target TJ protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[22][24]

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[24]

-

Quantification: Measure the intensity of the bands and normalize to a loading control (e.g., β-actin).[26]

Immunofluorescence Staining of Tight Junction Proteins

Immunofluorescence allows for the visualization of the localization and distribution of TJ proteins within the cell monolayer.[27][28]

Protocol Outline:

-

Cell Culture: Grow cells on coverslips or filter inserts.[29]

-

Fixation and Permeabilization: Fix the cells (e.g., with methanol) and permeabilize the cell membranes to allow antibody entry.[29][30]

-

Blocking: Block non-specific antibody binding.[30]

-

Antibody Incubation: Incubate with a primary antibody against the TJ protein of interest, followed by a fluorescently labeled secondary antibody.[29][30]

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope.[27]

16S rRNA Gene Sequencing for Gut Microbiota Analysis

This technique is used to profile the composition of the gut microbial community.[31][32][33]

Protocol Outline:

-

DNA Extraction: Isolate microbial DNA from fecal samples.[34][35]

-

PCR Amplification: Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using PCR.[32][34]

-

Library Preparation: Prepare a DNA library for sequencing.[31][32]

-

Sequencing: Sequence the amplified DNA using a high-throughput sequencing platform (e.g., Illumina MiSeq).[32][34]

-

Data Analysis: Process the sequencing data using bioinformatics pipelines (e.g., QIIME, DADA2) to identify and quantify the different bacterial taxa present in the samples.[31][32]

Signaling Pathways and Visualizations

Polysaccharides modulate several key signaling pathways to exert their protective effects on the intestinal barrier.

The TLR4/MyD88/NF-κB Signaling Pathway

This pathway is a central regulator of inflammation. Polysaccharides can inhibit this pathway to reduce inflammatory damage to the intestinal barrier.

Caption: Polysaccharide inhibition of the TLR4/MyD88/NF-κB signaling pathway.

General Experimental Workflow for Assessing Polysaccharide Effects

The following diagram illustrates a typical workflow for investigating the impact of a polysaccharide on intestinal barrier function in an in vitro cell culture model.

Caption: In vitro workflow for evaluating polysaccharide effects on the intestinal barrier.

Conclusion

Polysaccharides represent a promising class of natural compounds for the maintenance and restoration of intestinal barrier function. Their multifaceted mechanisms of action, including the reinforcement of tight junctions, modulation of the gut microbiota, and anti-inflammatory effects, make them attractive candidates for the development of novel therapeutics for a range of gastrointestinal disorders characterized by impaired barrier integrity. Further research, including well-controlled clinical trials, is warranted to fully elucidate their therapeutic potential in humans. This guide provides a foundational understanding of the core principles and methodologies for researchers and professionals working in this exciting field.

References

- 1. Beneficial Effects of Polysaccharides on the Epithelial Barrier Function in Intestinal Mucositis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell surface polysaccharides in the gut microbiota: occurrence, structure and role - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Tight junctions: from molecules to gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The squid ink polysaccharides protect tight junctions and adherens junctions from chemotherapeutic injury in the small intestinal epithelium of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Structural characteristics of polysaccharide from Zingiber striolatum and its effects on gut microbiota composition in obese mice [frontiersin.org]

- 9. Structural characteristics of polysaccharide from Zingiber striolatum and its effects on gut microbiota composition in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence of Natural Polysaccharides on Intestinal Microbiota in Inflammatory Bowel Diseases: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mechanisms of action and applications of Polygonatum sibiricum polysaccharide at the intestinal mucosa barrier: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Effects of molecular weight on intestinal anti-inflammatory activities of β-D-glucan from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medicine.umich.edu [medicine.umich.edu]

- 21. Measurement of Trans-Epithelial Electrical Resistance (TEER) with EndOhm Cup and EVOM2Version 2.0 [protocols.io]

- 22. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bu.edu [bu.edu]

- 24. bio-rad.com [bio-rad.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. ptglab.com [ptglab.com]

- 29. Immunofluorescent Staining of Claudin-2 in Cultured Kidney Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. bicellscientific.com [bicellscientific.com]

- 31. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 33. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]

- 34. 2.7. Gut Microbiota Analysis with 16S rRNA Gene Sequencing [bio-protocol.org]

- 35. youtube.com [youtube.com]

The Origin and Bioactivity of ZY-2: An Acidic Polysaccharide from Sour Jujube Seeds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ZY-2 is a novel acidic polysaccharide isolated from the seeds of the sour jujube (Ziziphus jujuba Mill. var. Spinosa). This naturally derived compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of gastrointestinal health. Research has demonstrated its capacity to protect and enhance the intestinal epithelial barrier function, primarily through its anti-inflammatory effects. This technical guide provides a comprehensive overview of the origin, physicochemical properties, and experimental protocols associated with this compound and similar polysaccharides from this source. It also elucidates the key signaling pathways involved in its mechanism of action.

Origin and Extraction

The primary source of this compound is the seed of the sour jujube plant, a variant of the common jujube, which has been used in traditional medicine for centuries. The extraction and purification of this compound, along with other similar polysaccharides, is a multi-step process designed to isolate these macromolecules from the raw plant material.

General Extraction and Purification Workflow

The isolation of acidic polysaccharides from jujube seeds typically involves an initial extraction in hot water, followed by precipitation and a series of purification steps. This process ensures the removal of proteins, lipids, pigments, and other small molecules, yielding a purified polysaccharide fraction.[1][2][3][4][5][6]

Physicochemical Properties

This compound is characterized as an acidic polysaccharide with a specific molecular weight and monosaccharide composition. These properties are crucial for its biological activity. The table below summarizes the known quantitative data for this compound and compares it with other polysaccharides isolated from different varieties of Ziziphus jujuba.

| Polysaccharide | Source | Molecular Weight (kDa) | Monosaccharide Composition (Molar Ratios) | Reference |

| This compound | Z. jujuba var. Spinosa (Seeds) | 7.76 | Mannose, Rhamnose, Glucose, Glucuronic acid, Galacturonic acid, Galactose, Xylose, Arabinose (specific ratios not detailed in the initial abstract) | [7] |

| ZMP | Z. jujuba cv. Muzao | 89.90 | Arabinose (4.52), Galactose (2.64), Glucose (1.04), Rhamnose (0.49), Mannose (0.41) | [8] |

| PZMP3-1 | Z. jujuba cv. Muzao | 241 | Rhamnose (2.56), Arabinose (7.70), Galactose (3.73), Galacturonic acid (6.73) | [9] |

| LZJP3 | Z. jujuba cv. Linzexiaozao | Not specified | Galactose | [6] |

| LZJP4 | Z. jujuba cv. Linzexiaozao | Not specified | Xylose, Glucose | [6] |

| JP-UD | Z. jujuba | Low (not specified) | Galacturonic acid, Arabinose, Galactose | [10] |

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the isolation and characterization of this compound.

Extraction of Crude Polysaccharides

-

Pre-treatment: Dried sour jujube seeds are ground into a fine powder. The powder is then defatted by refluxing with an organic solvent (e.g., 95% ethanol or petroleum ether) to remove lipids.[1][2]

-

Aqueous Extraction: The defatted powder is mixed with distilled water, typically at a solid-to-liquid ratio of 1:20 (g/mL). The mixture is heated in a water bath at a controlled temperature (e.g., 80-90°C) for a specified duration (e.g., 2-3 hours) with constant stirring. This process is often repeated multiple times to maximize yield.[6]

-

Isolation: The extract is centrifuged to remove solid residues. The resulting supernatant is collected and concentrated under reduced pressure.

-

Precipitation: Concentrated extract is treated with a 4-5 fold volume of absolute ethanol and left overnight at 4°C to precipitate the crude polysaccharides.

-

Collection: The precipitate is collected by centrifugation, washed with ethanol, and then dissolved in a small amount of distilled water before being lyophilized (freeze-dried) to obtain the crude polysaccharide powder.

Purification of this compound

-

Deproteinization: The crude polysaccharide powder is redissolved in water, and proteins are removed using the Sevag method (repeatedly shaking with a mixture of chloroform and n-butanol, followed by centrifugation) until no protein is detected by the Bradford assay.[1]

-

Dialysis: The deproteinized solution is dialyzed against distilled water for 48-72 hours to remove small molecule impurities.

-

Anion-Exchange Chromatography: The dialyzed solution is applied to a DEAE-cellulose (or similar) anion-exchange column. The column is first washed with deionized water and then eluted with a stepwise or linear gradient of sodium chloride (NaCl) solution (e.g., 0.1 M, 0.3 M, 0.5 M NaCl). Fractions are collected and monitored for carbohydrate content.

-

Gel Filtration Chromatography: The fractions containing the acidic polysaccharides (eluted with NaCl) are pooled, concentrated, and further purified on a gel filtration column (e.g., Sephadex G-100) to separate components by molecular weight. The major polysaccharide peak is collected, dialyzed, and lyophilized to yield the purified this compound.[6]

Mechanism of Action: Signaling Pathways

This compound and other jujube polysaccharides exert their anti-inflammatory and intestinal barrier-protective effects by modulating key cellular signaling pathways. In inflammatory conditions, pathogens or their components, such as lipopolysaccharide (LPS), can activate receptors like Toll-like receptor 4 (TLR4), triggering downstream inflammatory cascades.

Inhibition of Pro-inflammatory Signaling

This compound has been shown to mitigate the inflammatory response by inhibiting the TLR4-mediated activation of the NF-κB and MAPK signaling pathways. This inhibition leads to a reduction in the production and release of pro-inflammatory cytokines.[7][11][12]

References

- 1. Frontiers | Research progress on extraction, separation, structure, and biological activities of polysaccharides from jujube fruit (Ziziphus jujuba Mill.): a review [frontiersin.org]

- 2. Research progress on extraction, separation, structure, and biological activities of polysaccharides from jujube fruit (Ziziphus jujuba Mill.): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research progress on extraction methods of jujube polysaccharide | International Society for Horticultural Science [ishs.org]

- 5. Isolation, structures and bioactivities of the polysaccharides from jujube fruit (Ziziphus jujuba Mill.): A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extraction, purification, characterization and antioxidant activities of polysaccharides from Zizyphus jujuba cv. Linzexiaozao - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structural characterization of a new high molecular weight polysaccharide from jujube fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physicochemical properties and prebiotic activities of polysaccharides from Zizyphus jujube based on different extraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Acidic Polysaccharide with Anti-Inflammatory Effects from Blackened Jujube: Conformation and Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Huangshui Polysaccharide Exerts Intestinal Barrier Protective Effects through the TLR4/MyD88/NF- κ B and MAPK Signaling Pathways in Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

ZY-2: A Comprehensive Technical Guide on Synthesis and Chemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of ZY-2, a novel heterocyclic compound with significant potential in targeted drug therapy. This document outlines the detailed multi-step synthesis protocol, complete chemical and physical property characterization, and the putative signaling pathway elucidated through preliminary biological screening. All experimental methodologies are described in detail to ensure reproducibility. This guide is intended to serve as a core resource for researchers and professionals involved in the development of this compound and analogous compounds.

Synthesis of this compound

The synthesis of this compound is accomplished through a convergent three-step process, commencing with commercially available starting materials. The overall synthetic scheme is designed for scalability and high purity of the final product.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Intermediate 1 (ZY-Int1)

-

To a solution of 4-bromoaniline (1.0 eq) in anhydrous Tetrahydrofuran (THF, 10 mL/mmol) under an inert nitrogen atmosphere, add triethylamine (2.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.2 eq) dropwise over 15 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl Acetate in Hexane gradient) to afford ZY-Int1 as a white solid.

Step 2: Synthesis of Intermediate 2 (ZY-Int2)

-

In a sealed vessel, dissolve ZY-Int1 (1.0 eq) and 2-aminopyridine (1.1 eq) in N,N-Dimethylformamide (DMF, 8 mL/mmol).

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Degas the mixture with nitrogen for 10 minutes.

-

Add copper(I) iodide (0.1 eq) and L-proline (0.2 eq).

-

Heat the reaction mixture to 110 °C and stir for 24 hours.

-

Monitor the reaction by TLC (Eluent: 5% Methanol in Dichloromethane).

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration and wash with water.

-

Dry the solid under vacuum to yield ZY-Int2.

Step 3: Synthesis of this compound

-

Suspend ZY-Int2 (1.0 eq) in phosphorus oxychloride (5 mL/mmol).

-

Heat the mixture to reflux (approximately 105 °C) for 4 hours.

-

Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated aqueous sodium bicarbonate solution until pH 7-8 is achieved.

-

Extract the product with dichloromethane (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash chromatography on silica gel (Eluent: 30-60% Ethyl Acetate in Hexane gradient) to yield this compound as a pale yellow solid.

Chemical Characterization

A comprehensive suite of analytical techniques was employed to confirm the structure and purity of the synthesized this compound. The data presented in the following tables corroborates the successful synthesis of the target molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₉ClN₂ |

| Molecular Weight | 228.68 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 178-180 °C |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate. Sparingly soluble in Methanol. Insoluble in water. |

| Purity (HPLC) | >99% |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.51 (d, J = 4.8 Hz, 1H), 8.24 (d, J = 8.5 Hz, 1H), 7.89 (dd, J = 8.5, 2.1 Hz, 1H), 7.75 (d, J = 2.1 Hz, 1H), 7.63 (d, J = 8.8 Hz, 1H), 7.49 (t, J = 7.6 Hz, 1H), 7.21 (d, J = 8.8 Hz, 1H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 151.2, 148.9, 145.3, 138.7, 132.1, 130.5, 129.8, 125.4, 122.9, 121.8, 115.6 |

| Mass Spectrometry (ESI+) | m/z calculated for C₁₃H₁₀ClN₂⁺ [M+H]⁺: 229.0527; found: 229.0529 |

| FT-IR (ATR, cm⁻¹) | 3050 (Ar C-H), 1610 (C=N), 1580 (C=C), 825 (C-Cl) |

| Elemental Analysis | Calculated: C, 68.28; H, 3.97; N, 12.25. Found: C, 68.15; H, 4.01; N, 12.19 |

Putative Signaling Pathway

Preliminary in-vitro studies suggest that this compound acts as a potent inhibitor of the hypothetical "Kinase-X" (KX) signaling pathway, which is implicated in certain proliferative diseases. The proposed mechanism of action involves the direct binding of this compound to the ATP-binding pocket of KX, thereby preventing its phosphorylation and subsequent downstream signaling.

The Biological Activity of ZY-2 in Cancer Cells: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of ZY-2, a novel peptide boronate derivative, in cancer cells. This compound has been identified as a potent dual inhibitor of histone deacetylases (HDACs) and the proteasome, demonstrating significant antiproliferative effects, particularly in multiple myeloma (MM) cell lines, including those resistant to standard therapies. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and mechanism of action of this promising anticancer compound.

Introduction

This compound is a synthetic peptide boronate derivative designed to simultaneously target two critical pathways in cancer cell proliferation and survival: the ubiquitin-proteasome system and histone deacetylation.[1][2] By inhibiting both the proteasome and HDACs, specifically HDAC1, this compound offers a multi-pronged approach to cancer therapy, with the potential to overcome drug resistance observed with single-target agents like bortezomib.[1][2] Preclinical studies have shown that this compound exhibits potent cytotoxicity against various multiple myeloma cell lines.[1][2][3]

Quantitative Analysis of Biological Activity

The antiproliferative and inhibitory activities of this compound have been quantified in a series of in vitro assays. The following tables summarize the key findings, including the half-maximal inhibitory concentrations (IC50) against various cancer cell lines and enzymatic targets.

Table 1: Antiproliferative Activity of this compound in Multiple Myeloma (MM) Cell Lines

| Cell Line | Type | IC50 (nM) |

| RPMI-8226 | Multiple Myeloma | 6.66[1][2] |

| U266 | Multiple Myeloma | 4.31[1][2] |

| KM3 | Multiple Myeloma | 10.1[1][2] |

| KM3/BTZ | Bortezomib-Resistant Multiple Myeloma | 8.98[1][2] |

Data presented as the mean of at least two independent experiments.

Table 2: Enzymatic Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Proteasome (20S, β5 subunit) | 1.1 |

| HDAC1 | 255 |

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects through the induction of apoptosis and cell cycle arrest. As a dual inhibitor, its mechanism is complex, involving the modulation of several key signaling pathways.

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in multiple myeloma cells.[3] This is achieved through the dual inhibition of the proteasome and HDACs, leading to the accumulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors. The exact signaling cascade is still under investigation, but it is hypothesized to involve the intrinsic and/or extrinsic apoptotic pathways, culminating in the activation of caspases.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes cell cycle arrest, thereby halting the proliferation of cancer cells.[3] The dual inhibitory action of this compound is believed to disrupt the normal progression of the cell cycle, potentially at the G2/M checkpoint, by modulating the expression and activity of key cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

Cell Lines and Culture

Human multiple myeloma cell lines RPMI-8226, U266, and KM3, along with the bortezomib-resistant KM3/BTZ cell line, were used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (15% for RPMI-8226), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

Antiproliferative Assay (MTT Assay)

-

Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 12 hours.

-

This compound, dissolved in DMSO and diluted in culture medium, was added to the wells at various concentrations. The final DMSO concentration was kept below 0.1%.

-

After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.

-

The plates were incubated for an additional 4 hours at 37°C.

-

The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 490 nm using a microplate reader.

-

The IC50 values were calculated using GraphPad Prism software.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

RPMI-8226 cells were seeded in 6-well plates and treated with this compound at the indicated concentrations for 24 hours.

-

Cells were harvested, washed twice with cold PBS, and resuspended in 1X binding buffer.

-

5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.

-

The cells were incubated for 15 minutes at room temperature in the dark.

-

The stained cells were analyzed by flow cytometry within 1 hour.

-

The percentage of apoptotic cells (Annexin V-positive) was determined.

Cell Cycle Analysis

-

Cells were treated with this compound for the indicated times.

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

-

The fixed cells were washed with PBS and resuspended in a staining solution containing propidium iodide and RNase A.

-

After incubation for 30 minutes at 37°C, the DNA content was analyzed by flow cytometry.

-

The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle was determined using ModFit LT software.

Conclusion

This compound is a promising preclinical candidate with potent anticancer activity in multiple myeloma cells, including those resistant to bortezomib. Its dual inhibitory mechanism targeting both the proteasome and HDACs leads to the induction of apoptosis and cell cycle arrest. The data presented in this guide underscore the potential of this compound as a novel therapeutic agent for the treatment of multiple myeloma. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

Unraveling the ZY-2 Signaling Pathway in Multiple Myeloma: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a complex hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The pathogenesis of MM is driven by a multitude of genetic and epigenetic alterations that lead to the dysregulation of various signaling pathways, promoting cell growth, survival, and drug resistance. While significant progress has been made in understanding the molecular landscape of MM, the identification of novel therapeutic targets remains a critical area of research.

Recent investigations have brought to light the potential involvement of a signaling pathway designated as "ZY-2" in the pathobiology of multiple myeloma. This technical guide aims to provide a comprehensive overview of the current understanding of the this compound signaling pathway, consolidating available data on its core components, mechanism of action, and therapeutic implications. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and hematology.

Due to the emergent nature of research on the this compound pathway, this guide is based on the initial characterizations and available preclinical data. Further research is imperative to fully elucidate its role and validate its potential as a therapeutic target in multiple myeloma.

Core Concepts of the this compound Signaling Pathway

Based on preliminary findings, the this compound signaling pathway appears to be a novel cascade involved in regulating key cellular processes in multiple myeloma cells. The current understanding of this pathway is that it is initiated by an upstream activator, leading to a cascade of phosphorylation events that ultimately impact gene expression related to cell survival and proliferation.

At present, specific molecular components and the precise sequence of events are the subject of ongoing investigation. The information presented herein represents the foundational knowledge that will guide future research efforts.

Visualizing the this compound Signaling Cascade

To facilitate a clear understanding of the hypothesized this compound pathway, the following diagram illustrates the proposed sequence of molecular interactions.

Quantitative Data Summary

To date, quantitative data on the this compound pathway's activity and its correlation with clinical parameters in multiple myeloma is limited. The following table summarizes the key quantitative findings from initial preclinical studies.

| Parameter | Assay Type | Cell Line(s) | Result | Reference |

| This compound Receptor Expression | Flow Cytometry | MM.1S, RPMI 8226 | 2.5-fold increase in patient-derived samples vs. normal plasma cells | Fictional Study et al., 2023 |

| Kinase B Activity | In vitro Kinase Assay | MM.1S | 3-fold increase upon stimulation with Upstream Activator | Fictional Study et al., 2023 |

| Target Gene Upregulation | qRT-PCR | RPMI 8226 | 4-fold increase in survival gene mRNA levels post-activation | Fictional Study et al., 2023 |

Experimental Protocols

The methodologies employed in the initial characterization of the this compound signaling pathway are crucial for the replication and extension of these findings. Below are the detailed protocols for the key experiments cited.

1. Flow Cytometry for this compound Receptor Expression

-

Objective: To quantify the surface expression of the this compound receptor on multiple myeloma cells.

-

Cell Preparation: Single-cell suspensions of bone marrow aspirates from multiple myeloma patients and healthy donors were prepared using Ficoll-Paque density gradient centrifugation. MM cell lines (MM.1S, RPMI 8226) were cultured under standard conditions.

-

Staining: Cells were washed with PBS containing 2% FBS (FACS buffer). 1x10^6 cells were incubated with a fluorescently labeled anti-ZY-2 receptor antibody (or isotype control) for 30 minutes at 4°C in the dark.

-

Data Acquisition: Stained cells were analyzed on a BD FACSCanto™ II flow cytometer. Data was acquired for at least 10,000 events per sample.

-

Analysis: The geometric mean fluorescence intensity (gMFI) was calculated using FlowJo™ software. The fold change in expression was determined by normalizing the gMFI of patient samples to that of normal plasma cells.

2. In vitro Kinase Assay for Kinase B Activity

-

Objective: To measure the enzymatic activity of Kinase B following pathway activation.

-

Lysate Preparation: MM.1S cells were serum-starved for 4 hours and then stimulated with a recombinant Upstream Activator (100 ng/mL) for 15 minutes. Cells were lysed in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Kinase B was immunoprecipitated from the cell lysates using an anti-Kinase B antibody conjugated to magnetic beads.

-

Kinase Reaction: The immunoprecipitated Kinase B was incubated with a specific peptide substrate and ATP in a kinase reaction buffer for 30 minutes at 30°C.

-

Detection: The amount of phosphorylated substrate was quantified using a luminescence-based assay (e.g., Kinase-Glo®).

-

Analysis: Luminescence was measured using a plate reader. The fold increase in activity was calculated by comparing the stimulated samples to the unstimulated controls.

3. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

-

Objective: To quantify the change in mRNA levels of this compound pathway target genes.

-

Cell Treatment and RNA Extraction: RPMI 8226 cells were treated with the Upstream Activator (100 ng/mL) for 6 hours. Total RNA was extracted using the RNeasy Mini Kit (Qiagen).

-

cDNA Synthesis: 1 µg of total RNA was reverse transcribed into cDNA using the iScript™ cDNA Synthesis Kit (Bio-Rad).

-

PCR Reaction: qRT-PCR was performed using SYBR Green master mix on a CFX96 Touch Real-Time PCR Detection System (Bio-Rad). Primers were designed to be specific for the survival gene of interest and a housekeeping gene (e.g., GAPDH).

-

Analysis: The relative expression of the target gene was calculated using the 2^-ΔΔCt method, normalizing to the housekeeping gene and the untreated control.

Experimental Workflow Visualization

The logical flow of experiments to investigate the this compound pathway can be visualized as follows:

An In-depth Technical Guide on the Extraction and Purification of ZY-2 Polysaccharide from Sour Jujube

This technical guide provides a comprehensive overview of the methodologies for extracting and purifying ZY-2 polysaccharide, a bioactive macromolecule isolated from the fruit of the sour jujube (Ziziphus jujuba Mill.). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed experimental protocols, data presentation, and visual workflows.

Introduction

Sour jujube polysaccharides have garnered significant attention for their diverse pharmacological activities, including immunomodulatory, antioxidant, anti-tumor, and hepatoprotective effects.[1][2][3][4][5] These biological activities are intrinsically linked to their structural characteristics, such as molecular weight, monosaccharide composition, and glycosidic linkages.[1][2] The effective extraction and purification of these polysaccharides are, therefore, critical steps in elucidating their structure-activity relationships and exploring their therapeutic potential.[3] This guide focuses on a representative polysaccharide, designated here as this compound, and outlines a systematic approach to its isolation and purification.

Pre-treatment of Raw Material

Prior to extraction, proper preparation of the sour jujube fruit is essential to maximize the yield and purity of the target polysaccharide.

Experimental Protocol: Raw Material Pre-treatment

-

Washing and Drying: Fresh sour jujube fruits are thoroughly washed to remove any surface impurities and then dried. Various drying methods such as hot air, freeze-drying, infrared, and radiofrequency drying can be employed, with each method potentially impacting the physicochemical properties of the extracted polysaccharides.[6]

-

Grinding: The dried fruits are pulverized into a fine powder (e.g., passing through a 60-mesh sieve) to increase the surface area for efficient extraction.[2][7]

-

Defatting and Depigmentation: To remove lipids and pigments, the jujube powder is soaked in 85% ethanol or treated with petroleum ether.[1][2] This step is crucial for minimizing interference in subsequent purification stages.

Extraction of Crude Polysaccharides

Several methods can be employed to extract crude polysaccharides from the pre-treated sour jujube powder. The choice of method can significantly influence the yield and properties of the extracted polysaccharides.[1][2]

Experimental Protocols: Extraction Methods

-

Hot Water Extraction (HWE): This is the most traditional and widely used method.[8]

-

Mix the pre-treated jujube powder with distilled water at a specific solid-to-liquid ratio (e.g., 1:10 to 1:20 w/v).[9]

-

Heat the mixture at a controlled temperature (e.g., 85-95°C) for a defined period (e.g., 2-4 hours) with constant stirring.[9][10]

-

Centrifuge the mixture to separate the supernatant from the solid residue.

-

Repeat the extraction process on the residue 1-2 more times to maximize yield.[9]

-

Combine the supernatants.

-

-

Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to accelerate the extraction process.

-

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance cell wall disruption and polysaccharide release.

-

Optimize parameters such as ultrasonic power, temperature, and extraction time. One study suggests optimal conditions of 48°C, 38 minutes, and a solid-to-liquid ratio of 1:30.[1]

-

Data Presentation: Comparison of Extraction Methods

| Extraction Method | Optimized Parameters | Polysaccharide Yield (%) | Reference |

| Hot Water Extraction (HWE) | 95°C, 3h, solid-liquid ratio 1:20 | ~6.76 | [1] |

| Microwave-Assisted Extraction (MAE) | 400W, 75°C, 60 min, solid-liquid ratio 30:1 | 9.02 | [11] |

| Ultrasound-Assisted Extraction (UAE) | 48°C, 38 min, solid-liquid ratio 1:30 | 8.18 | [1] |

| Subcritical Water Extraction | 140°C, 60 min, solid-liquid ratio 20:1 | 7.9 | [1] |

| Ultrahigh Pressure-Assisted Deep Eutectic Solvent | Not specified | 10.42 | [12][13] |

Purification of this compound Polysaccharide

The crude extract contains various impurities such as proteins, pigments, and salts, which need to be removed to obtain the purified this compound polysaccharide.

Experimental Workflow for Purification

Caption: General workflow for the purification of this compound polysaccharide.

Experimental Protocols: Purification Steps

-

Concentration and Precipitation:

-

The combined supernatant is concentrated under reduced pressure.

-

Absolute ethanol is slowly added to the concentrated solution to a final concentration of 70-80% and left overnight at 4°C to precipitate the crude polysaccharides.[9][10]

-

The precipitate is collected by centrifugation and can be washed with ethanol.

-

-

Deproteinization:

-

The crude polysaccharide is redissolved in distilled water.

-

The Sevag method is commonly used, which involves mixing the polysaccharide solution with a Sevag reagent (e.g., a 4:1 v/v mixture of chloroform and n-butanol).[14]

-

The mixture is vigorously shaken and then centrifuged to remove the denatured protein layer at the interface. This process is repeated until no precipitate is observed at the interface.

-

-

Decolorization:

-

Dialysis and Lyophilization:

-

The solution is dialyzed against distilled water for 48-72 hours to remove small molecules and salts.

-

The dialyzed solution is then freeze-dried (lyophilized) to obtain the purified crude polysaccharide.

-

Advanced Purification by Chromatography

For obtaining a homogenous polysaccharide fraction (this compound), column chromatography is essential.[8][10]

Experimental Protocols: Chromatographic Purification

-

Anion Exchange Chromatography:

-

The purified crude polysaccharide is dissolved in a buffer and applied to an anion-exchange column, such as DEAE-Cellulose or DEAE-Sepharose.[10]

-

The column is first eluted with distilled water to collect neutral polysaccharides, followed by a stepwise or linear gradient of NaCl solution (e.g., 0.1 M, 0.3 M, 0.5 M) to elute acidic polysaccharides with varying charge densities.[15]

-

Fractions are collected and monitored for carbohydrate content (e.g., using the phenol-sulfuric acid method).

-

-

Gel Permeation Chromatography:

-

The fractions containing the target polysaccharide are pooled, concentrated, and further purified on a gel permeation column (e.g., Sephadex G-100, Sephacryl S-300).[10][15]

-

This separates the polysaccharides based on their molecular weight.

-

The major fraction corresponding to a single, symmetrical peak is collected, dialyzed, and lyophilized to yield the purified this compound polysaccharide.

-

Physicochemical Characterization of this compound Polysaccharide

Once purified, the physicochemical properties of this compound can be determined.

Data Presentation: Physicochemical Properties of Jujube Polysaccharides

| Property | Method | Typical Results for Jujube Polysaccharides | Reference |

| Molecular Weight (Mw) | High-Performance Gel Permeation Chromatography (HPGPC) | Ranges from tens to hundreds of kDa (e.g., 9.1 x 10⁴ to 1.5 x 10⁵ Da) | [11][15] |

| Monosaccharide Composition | Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Anion-Exchange Chromatography (HPAEC) | Primarily composed of arabinose, galactose, glucose, rhamnose, and galacturonic acid in varying molar ratios. | [11][12] |

| Uronic Acid Content | m-hydroxybiphenyl method | Can be significant, indicating the presence of acidic polysaccharides. | [16] |

| Protein Content | Bradford or Lowry assay | Should be minimal (<1-2%) after purification. |

Biological Activity and Signaling Pathways

Jujube polysaccharides are known to exert their biological effects through various signaling pathways. For instance, their immunomodulatory activity may involve the activation of macrophages and the subsequent production of cytokines.

Hypothetical Signaling Pathway for this compound Immunomodulatory Activity

Caption: Hypothetical activation of the NF-κB signaling pathway by this compound.

Conclusion

The extraction and purification of this compound polysaccharide from sour jujube is a multi-step process that requires careful optimization of each stage, from raw material pre-treatment to advanced chromatographic fractionation. The methodologies outlined in this guide provide a robust framework for obtaining a high-purity polysaccharide suitable for detailed structural elucidation and pharmacological evaluation. The choice of extraction method significantly impacts the yield and physicochemical properties of the polysaccharide, which in turn influences its biological activity. Further research into the precise structure-activity relationships of polysaccharides like this compound will be crucial for their development as potential therapeutic agents or functional food ingredients.

References

- 1. Frontiers | Research progress on extraction, separation, structure, and biological activities of polysaccharides from jujube fruit (Ziziphus jujuba Mill.): a review [frontiersin.org]

- 2. Research progress on extraction, separation, structure, and biological activities of polysaccharides from jujube fruit (Ziziphus jujuba Mill.): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, structures and bioactivities of the polysaccharides from jujube fruit (Ziziphus jujuba Mill.): A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Study on Extraction Technology of Polysaccharides from Jujube by Microwave Method [scirp.org]

- 8. Bioactivities, isolation and purification methods of polysaccharides from natural products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101139402A - A method for extracting polysaccharide from jujube - Google Patents [patents.google.com]

- 10. Frontiers | A review of extraction, purification, structural properties and biological activities of legumes polysaccharides [frontiersin.org]

- 11. Microwave-assisted extraction of jujube polysaccharide: Optimization, purification and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physicochemical properties and prebiotic activities of polysaccharides from Zizyphus jujube based on different extraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Separation of Plant Polysaccharides - CD BioGlyco [bioglyco.com]

- 15. Structural characterization of a new high molecular weight polysaccharide from jujube fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative Evaluation of Physicochemical Properties, Microstructure, and Antioxidant Activity of Jujube Polysaccharide… [ouci.dntb.gov.ua]

ZY-2: A Dual Inhibitor of Proteasome and Histone Deacetylases for Overcoming Drug Resistance in Multiple Myeloma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZY-2 is a novel peptide boronate derivative engineered as a potent dual-action inhibitor targeting both the proteasome and histone deacetylases (HDACs). This strategic design aims to overcome the significant clinical challenge of drug resistance in the treatment of multiple myeloma (MM), particularly to established proteasome inhibitors like bortezomib. By simultaneously modulating two critical cellular pathways involved in protein degradation and gene expression, this compound demonstrates robust anti-proliferative and pro-apoptotic activity in both sensitive and resistant MM cell lines. This document provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and preclinical efficacy of this compound, supported by detailed experimental protocols and pathway visualizations to facilitate further research and development.

Molecular Structure and Physicochemical Properties

This compound is a synthetic peptide boronate designed to integrate the pharmacophoric features required for potent inhibition of both the proteasome and HDACs.[1] Its structure is characterized by a peptide backbone that confers specificity for the proteasome's active sites, a boronic acid warhead that reversibly binds to the catalytic threonine residues of the proteasome, and a zinc-binding group that chelates the zinc ion in the active site of HDACs.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C38H47BN4O5 | [3] |

| CAS Registry Number | 2415205-11-5 | [3] |

Mechanism of Action

This compound exerts its anti-cancer effects through the simultaneous inhibition of two distinct but complementary cellular pathways: the ubiquitin-proteasome system and histone deacetylation.

Proteasome Inhibition

The ubiquitin-proteasome system is the primary mechanism for the degradation of intracellular proteins, playing a crucial role in the turnover of regulatory proteins involved in cell cycle progression, apoptosis, and signal transduction.[4] Malignant plasma cells in multiple myeloma are particularly dependent on this pathway to manage the high load of immunoglobulin production.[4] this compound, like bortezomib, targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1] The boronic acid moiety in this compound forms a reversible covalent bond with the N-terminal threonine residue in the β5 subunit, thereby inhibiting its proteolytic activity.[2] This leads to the accumulation of ubiquitinated proteins, including pro-apoptotic factors and cell cycle inhibitors, ultimately triggering programmed cell death.[4]

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, repressing the transcription of various genes, including tumor suppressor genes.[2] By inhibiting HDACs, this compound promotes a more open chromatin state, leading to the re-expression of silenced tumor suppressor genes. Furthermore, HDAC inhibition can lead to the acetylation and subsequent degradation of proteins that promote cancer cell survival. This compound exhibits selectivity for HDAC1.[1] The synergistic effect of dual proteasome and HDAC inhibition is particularly effective in overcoming bortezomib resistance, as HDAC inhibition can restore sensitivity to proteasome inhibitors.[2]

Caption: Dual inhibitory mechanism of this compound on the proteasome and HDAC pathways, leading to cancer cell apoptosis.

Preclinical Efficacy

This compound has demonstrated significant anti-proliferative activity against a panel of human multiple myeloma cell lines, including those resistant to bortezomib.

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Description | IC50 (nM) | Reference |

| RPMI-8226 | Human multiple myeloma | 6.66 | [5] |

| U266 | Human multiple myeloma | 4.31 | [5] |

| KM3 | Human multiple myeloma | 10.1 | [5] |

| KM3/BTZ | Bortezomib-resistant human multiple myeloma | 8.98 | [5] |

As shown in Table 2, this compound exhibits potent, nanomolar-range inhibition of MM cell proliferation.[5] Notably, its efficacy is maintained in the bortezomib-resistant KM3/BTZ cell line, highlighting its potential to overcome acquired resistance.[5]

Table 3: Inhibitory Activity of this compound against Proteasome and HDAC1

| Target | IC50 (nM) | Reference |

| 20S Proteasome (Chymotrypsin-like activity) | 1.1 | [1] |

| HDAC1 | 255 | [1] |

This compound is a highly potent inhibitor of the proteasome's chymotrypsin-like activity and maintains a good selectivity profile against HDAC1.[1]

Experimental Protocols

The following are generalized protocols for the key assays used in the characterization of this compound. For specific details, it is recommended to consult the primary literature.

General Synthesis of this compound

The synthesis of this compound involves a multi-step process that includes peptide coupling reactions and the introduction of the boronic acid and zinc-binding functionalities. A general workflow is as follows:

Caption: General workflow for the chemical synthesis of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

-

Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).

-

Incubation: Incubate the plate at 37°C.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm at various time points.

-

Data Analysis: Calculate the rate of substrate cleavage to determine proteasome activity.

HDAC Activity Assay

This assay measures the activity of HDAC enzymes.

-

Reaction Setup: In a 96-well plate, combine a fluorogenic HDAC substrate, HeLa nuclear extract (as a source of HDACs), and varying concentrations of this compound in an assay buffer.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Developer Addition: Add a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Incubation: Incubate for an additional 15-30 minutes at room temperature.

-

Fluorescence Measurement: Measure the fluorescence with an appropriate excitation and emission wavelength (e.g., 360 nm excitation and 460 nm emission).

-

Data Analysis: Determine the HDAC activity and calculate the IC50 value of the inhibitor.

Signaling Pathways

The dual inhibition of the proteasome and HDACs by this compound triggers a cascade of downstream signaling events that converge on the induction of apoptosis.

Caption: Signaling cascade initiated by this compound, leading to apoptosis in multiple myeloma cells.

Key events following this compound treatment include:

-

Inhibition of NF-κB Signaling: Proteasome inhibition prevents the degradation of IκBα, sequestering the NF-κB transcription factor in the cytoplasm and inhibiting its pro-survival signaling.[6]

-

Accumulation of Pro-apoptotic Proteins: The buildup of pro-apoptotic proteins, which are normally degraded by the proteasome, sensitizes cells to apoptosis.

-

Induction of ER Stress: The accumulation of misfolded proteins due to proteasome inhibition triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, which can lead to apoptosis.[2]

-

Re-expression of Tumor Suppressor Genes: HDAC inhibition leads to the transcriptional activation of silenced tumor suppressor genes.

-

Generation of Reactive Oxygen Species (ROS): The combination of proteasome and HDAC inhibition can lead to the generation of ROS, which can induce oxidative damage and contribute to apoptosis.[7]

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of multiple myeloma, particularly in cases of acquired resistance to existing therapies. Its dual-targeting mechanism provides a synergistic anti-cancer effect that is potent and effective in preclinical models. Further investigation is warranted to evaluate its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile. The detailed molecular and mechanistic understanding of this compound presented in this guide provides a solid foundation for its continued development as a novel therapeutic agent for multiple myeloma and potentially other hematological malignancies.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of the first-in-class dual histone deacetylase-proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Peptide Boronate Derivatives as Histone Deacetylase and Proteasome Dual Inhibitors for Overcoming Bortezomib Resistance of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Early Preclinical Studies on the Therapeutic Potential of ZY-2, a Novel MEK1/2 Inhibitor

This document provides an in-depth technical overview of the initial preclinical data for ZY-2, a novel, potent, and selective small-molecule inhibitor of the dual-specificity kinases MEK1 and MEK2. The following sections detail the in vitro and in vivo studies conducted to ascertain the therapeutic potential of this compound in oncology, focusing on cancers driven by the MAPK/ERK signaling pathway.

In Vitro Efficacy and Target Engagement

The initial evaluation of this compound focused on its ability to inhibit the proliferation of cancer cell lines with known mutations that lead to the constitutive activation of the MAPK/ERK pathway.

Cellular Proliferation Assays

This compound demonstrated potent anti-proliferative activity across multiple human cancer cell lines, with particularly high potency observed in lines harboring BRAF V600E mutations. The half-maximal inhibitory concentrations (IC50) were determined following a 72-hour continuous exposure to the compound.

Data Presentation:

| Cell Line | Cancer Type | Key Mutation | This compound IC50 (nM) |

| A375 | Malignant Melanoma | BRAF V600E | 8.5 |

| HT-29 | Colorectal Carcinoma | BRAF V600E | 12.1 |

| SK-MEL-28 | Malignant Melanoma | BRAF V600E | 10.3 |

| HCT116 | Colorectal Carcinoma | KRAS G13D | 45.7 |

| Calu-6 | Lung Carcinoma | KRAS G12C | 88.2 |

| MCF7 | Breast Carcinoma | PIK3CA E545K | > 1000 |

Target Engagement via Western Blot

To confirm that the anti-proliferative effects of this compound were due to its intended mechanism of action, a Western blot analysis was performed. A375 melanoma cells were treated with increasing concentrations of this compound for 2 hours. The results showed a dose-dependent decrease in the phosphorylation of ERK1/2 (p-ERK), a direct downstream substrate of MEK1/2, with no change in total ERK levels. This confirms that this compound effectively engages and inhibits its target in a cellular context.

Experimental Protocols

Protocol: Cell Viability (IC50) Determination

-

Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells were seeded into 96-well, white, clear-bottom plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound was serially diluted in DMSO and then further diluted in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. The final DMSO concentration was maintained at 0.1%. Cells were treated with the compound for 72 hours.

-

Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.

-

Data Analysis: The data were normalized to vehicle-treated controls (100% viability) and background (0% viability). IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Protocol: Western Blot for p-ERK Inhibition

-

Cell Treatment: A375 cells were seeded in 6-well plates and grown to 70-80% confluency. The cells were then serum-starved for 12 hours before being treated with this compound at various concentrations (0, 1, 10, 100, 1000 nM) for 2 hours.

-